2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a pyrrole moiety linked to an N-methyl-N-(3-methylphenyl)acetamide chain. The 1,2,4-oxadiazole heterocycle is notable for its electron-deficient aromatic system, which enhances metabolic stability and binding affinity in medicinal chemistry applications. Structural studies of such compounds often employ crystallographic tools like SHELX software for refinement and analysis .
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-5-3-6-18(13-15)26(2)20(28)14-27-12-4-7-19(27)22-24-21(25-29-22)16-8-10-17(23)11-9-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTKWPGAEQGTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound “2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide” is also known as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor. The primary target of this compound is the dopamine transporter , which plays a crucial role in the regulation of dopamine levels in the brain.
Mode of Action
As a weak dopamine reuptake inhibitor, CRL-40,940 binds to the dopamine transporter and inhibits the reuptake of dopamine, thereby increasing the extracellular concentrations of dopamine. This results in increased dopaminergic neurotransmission.
Activité Biologique
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a complex organic molecule that integrates various bioactive moieties. Its structural features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure consists of a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide |
| CAS Number | 1260991-33-0 |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazoles show potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the fluorophenyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its antimicrobial efficacy.
Case Study: Antibacterial Testing
In vitro testing revealed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the agar disc diffusion method, showing promising results compared to standard antibiotics .
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Research has shown that compounds featuring oxadiazole rings can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A recent study evaluated the cytotoxic effects of similar oxadiazole derivatives on human cancer cell lines and found significant growth inhibition.
Research Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules. This interaction can modulate enzyme activities or receptor functions critical for cellular processes.
Comparaison Avec Des Composés Similaires
Structural Features
The target compound shares a scaffold with hydroxyacetamide derivatives such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide (FP1-12) . Key differences include:
- Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole ring, whereas FP1-12 incorporates 1,3-oxazol-5(4H)-one and 1,2,4-triazole rings.
- Substituents : The 4-fluorophenyl group in the target compound contrasts with FP1-12’s variable substituents (e.g., hydroxy, methyl, or substituted phenyl groups). Fluorine’s electronegativity may enhance dipole interactions in biological targets.
- Acetamide Chain : The N-methyl-N-(3-methylphenyl) group introduces greater steric hindrance than FP1-12’s N-hydroxyacetamide, which could reduce metabolic degradation but limit solubility.
Data Table: Key Comparisons
Research Implications
The structural distinctions between the target compound and FP1-12 highlight the impact of heterocycle choice and substituent design on pharmacological profiles. For instance:
- The 1,2,4-oxadiazole’s rigidity may improve target engagement compared to FP1-12’s more flexible oxazole-triazole system.
- Fluorine substitution could reduce off-target interactions by minimizing metabolic oxidation.
- Further studies using SHELX-based crystallography could elucidate binding conformations and guide optimization .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
